N-Cyclohexyl-3,5-dimethoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-dimethoxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-12(9-14(10-13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 |
InChI Key |
SCZOLJLGXYBVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCCC2)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl 3,5 Dimethoxyaniline and Analogous N Substituted Anilines
Direct N-Alkylation and N-Arylation Approaches
Direct methods for the formation of C-N bonds offer a conceptually straightforward pathway to N-substituted anilines. These strategies typically involve the reaction of an aniline (B41778) derivative with a suitable electrophile.
Palladium-Catalyzed C-N Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, offering mild and efficient alternatives to classical methods. The Buchwald-Hartwig amination stands as a pillar in this field, enabling the formation of C-N bonds with remarkable efficiency and scope. wikipedia.org
The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl or alkyl halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org In the synthesis of N-cyclohexyl-3,5-dimethoxyaniline, 3,5-dimethoxyaniline (B133145) acts as the nucleophilic component, reacting with a cyclohexyl electrophile like cyclohexyl bromide or cyclohexyl tosylate.
The catalytic cycle is widely accepted to proceed through several key steps: oxidative addition of the electrophile to a Pd(0) species, coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to afford the desired N-substituted aniline and regenerate the active Pd(0) catalyst. wikipedia.orgnumberanalytics.com
The selection of the appropriate ligand is paramount to the success of the Buchwald-Hartwig reaction. For the coupling of a primary amine like 3,5-dimethoxyaniline, bidentate phosphine (B1218219) ligands such as BINAP and DPPF have proven effective. wikipedia.org The development of bulky, electron-rich biaryl phosphine ligands, including XPhos, SPhos, and RuPhos, has significantly broadened the reaction's scope and catalytic activity. rsc.org
A strong, non-nucleophilic base is essential for the deprotonation step. Commonly used bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). libretexts.org The choice of base can influence the reaction rate and must be compatible with the functionalities present in the substrates. libretexts.org A typical procedure would involve heating 3,5-dimethoxyaniline, the cyclohexyl electrophile, a palladium precatalyst such as Pd₂(dba)₃, a suitable phosphine ligand, and a base in an inert solvent like toluene (B28343) or dioxane. rsc.org
Reductive coupling presents an alternative strategy for the formation of N-cyclohexyl anilines. These methods involve the coupling of two components via a reductive process, often mediated by a transition metal catalyst. While specific documented examples for the direct synthesis of this compound via this pathway are not prominent in the reviewed literature, the underlying principles of reductive coupling are applicable.
The efficacy of palladium-catalyzed C-N cross-coupling is intrinsically tied to the properties of the supporting phosphine ligands. These ligands are crucial for stabilizing the palladium catalyst, facilitating the key catalytic steps of oxidative addition and reductive elimination, and ultimately determining the reaction's efficiency and substrate scope.
For an electron-rich aniline such as 3,5-dimethoxyaniline, the ligand choice is critical to prevent unwanted side reactions and catalyst deactivation. The development of sterically hindered and electron-donating biaryl phosphine ligands has been a significant advancement, enabling the successful amination of a wide variety of amines and aryl halides. rsc.org Ligands like XPhos and SPhos provide the necessary steric bulk to promote the desired reductive elimination step and suppress the formation of byproducts. rsc.org
Catalyst stability is another paramount consideration, as the palladium catalyst can be susceptible to decomposition, especially at the elevated temperatures often required for these reactions. The use of robust ligands that form stable palladium complexes throughout the catalytic cycle is essential for achieving high turnover numbers. The development of well-defined palladium precatalysts, with the ligand pre-coordinated to the metal center, has also contributed to enhanced catalyst stability and reproducibility. organic-chemistry.org
Reductive Amination Pathways Employing Cyclohexanone (B45756) Precursors
Reductive amination is a highly versatile and widely employed method for synthesizing secondary and tertiary amines. sigmaaldrich.com This one-pot reaction involves the initial formation of an imine or enamine from an amine and a carbonyl compound, which is then reduced in situ to the target amine. harvard.edu To synthesize this compound, 3,5-dimethoxyaniline is reacted with cyclohexanone.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a preferred reagent for this transformation. sigmaaldrich.com Its mild and selective nature allows for the efficient reduction of the intermediate iminium ion without significantly affecting the starting ketone, thereby minimizing side reactions. sigmaaldrich.comsciencemadness.org The reaction is typically conducted in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with a catalytic amount of acetic acid to facilitate imine formation. harvard.edusciencemadness.org
A standard procedure involves stirring 3,5-dimethoxyaniline and cyclohexanone together in a suitable solvent, followed by the addition of sodium triacetoxyborohydride. The reaction is generally carried out at room temperature.
| Reactants | Reagent | Solvent | Product |
|---|---|---|---|
| 3,5-Dimethoxyaniline, Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane or THF | This compound |
Multicomponent Reaction Incorporations of 3,5-Dimethoxyaniline
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. encyclopedia.pub The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have significantly impacted organic synthesis. encyclopedia.pubwikipedia.orgbeilstein-journals.org
The Ugi four-component reaction (U-4CR) involves the condensation of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgnih.gov It is conceivable that 3,5-dimethoxyaniline could function as the amine component in an Ugi reaction. For example, a reaction between 3,5-dimethoxyaniline, an aldehyde such as formaldehyde, a carboxylic acid like acetic acid, and cyclohexyl isocyanide could yield a complex amide containing the N-cyclohexyl-3,5-dimethoxyanilino moiety.
The Passerini three-component reaction (P-3CR) combines an aldehyde or a ketone, a carboxylic acid, and an isocyanide to give an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Although the direct participation of an aniline in the classical Passerini reaction is not typical, variations of the reaction or subsequent transformations could potentially incorporate the 3,5-dimethoxyaniline unit.
The power of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials. The inclusion of 3,5-dimethoxyaniline in such reaction schemes would open avenues to a vast array of structurally diverse and potentially valuable molecules.
Functionalization and Derivatization of the Aromatic Ring System of 3,5-Dimethoxyaniline Derivatives
The electron-rich nature of the 3,5-dimethoxyaniline aromatic ring, due to the two activating methoxy (B1213986) groups, makes it highly susceptible to electrophilic aromatic substitution. This reactivity can be exploited to introduce a variety of functional groups onto the ring system.
The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, allowing for the formation of carbon-carbon bonds on aromatic rings. researchgate.net In the case of 3,5-dimethoxyaniline, the directing effects of the amino and methoxy groups play a crucial role in determining the regioselectivity of the reaction.
A highly regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline has been reported, yielding para-alkylated products. beilstein-journals.org This reaction utilizes an aldehyde in the presence of trifluoroacetic acid and triethylsilane as a reducing agent. The high regioselectivity for the para position (C-4) is attributed to the combined directing effects of the ortho, para-directing amino group and the two meta-directing methoxy groups, which strongly activate the C-2, C-4, and C-6 positions. Steric hindrance at the C-2 and C-6 positions likely favors substitution at the C-4 position. This method is adaptable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. masterorganicchemistry.combeilstein-journals.org
| Substrate | Alkylating Agent | Catalyst/Reagent | Product | Regioselectivity | Reference |
| 3,5-Dimethoxyaniline | Various Aldehydes | Trifluoroacetic Acid / Triethylsilane | 4-Alkyl-3,5-dimethoxyaniline | High (para) | masterorganicchemistry.combeilstein-journals.org |
Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is also a viable functionalization strategy. researchgate.net Given the activated nature of the 3,5-dimethoxyaniline ring, acylation would be expected to proceed readily, likely at the C-4 position due to the same directing effects observed in the alkylation reaction. The use of a Lewis acid catalyst, such as aluminum chloride, is typical for this transformation. researchgate.net
Radical-mediated reactions offer an alternative and powerful approach to the functionalization of aniline derivatives, often proceeding under mild conditions and with unique selectivity. Photocatalysis, in particular, has emerged as a key technology for generating radical intermediates from anilines. nih.gov
Visible light photocatalysis can be used to generate α-amino radicals from N-alkylanilines. rsc.org These radicals can then participate in a variety of transformations, such as addition to strained ring systems. For example, a photoredox mechanism has been developed for the direct alkylation of the α-C-H bonds of aniline derivatives with bicyclobutanes, leading to α-cyclobutyl N-alkylaniline products. conicet.gov.ar This method operates through the oxidative formation of an aminoalkyl radical, which then adds to the strained C-C bond of the bicyclobutane. conicet.gov.ar
Furthermore, visible light photocatalysis can facilitate the fluoroalkylation of aniline derivatives. The electron-rich nature of the aniline ring makes it a good substrate for reaction with electrophilic fluoroalkyl radicals. These reactions can be catalyzed by various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Rose Bengal. The trifluoromethyl radical, for instance, can be generated from Togni's reagent and subsequently add to the aniline ring to form a trifluoromethylated product.
| Reaction Type | Aniline Derivative | Radical Source | Catalyst/Conditions | Product Type | Reference |
| α-C-H Cyclobutylation | N-Alkylanilines | Bicyclobutane | Iridium Photocatalyst / Visible Light | α-Cyclobutyl N-Alkylanilines | rsc.orgconicet.gov.ar |
| Fluoroalkylation | Aniline Derivatives | Fluoroalkyl Halides, Togni's Reagent | Photocatalyst (Ir, Ru, Rose Bengal) / Visible Light | Fluoroalkylated Anilines | |
| C-H Amination | Arenes | Phthalimidyl N-radical | Iridium Photocatalyst / Visible Light | N-Arylated Phthalimides | core.ac.uk |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of N-substituted anilines, several more sustainable approaches have been developed.
One such approach involves the use of solid-supported catalysts, which can be easily recovered and reused. For example, Amberlite IR-400 resin has been used as a catalyst for the synthesis of N-substituted anilines via a Smiles rearrangement. This method offers advantages in terms of catalyst recyclability and simplified work-up procedures.
Another green strategy focuses on minimizing the use of hazardous solvents. A novel method for the synthesis of substituted anilines from benzyl (B1604629) azides has been developed that proceeds in the absence of an organic solvent. core.ac.uk This reaction is carried out using concentrated sulfuric acid at room temperature and is complete within minutes, offering a fast, efficient, and environmentally friendly alternative to traditional methods.
Furthermore, catalyst- and additive-free methods are highly desirable. A sequential imine condensation-isoaromatization pathway has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. conicet.gov.ar This reaction proceeds smoothly under mild conditions without the need for metal catalysts, simplifying the purification process and reducing waste.
Chemical Reactivity and Mechanistic Studies of N Cyclohexyl 3,5 Dimethoxyaniline and Its Derivatives
Reactivity of the Amino Group in N-Cyclohexyl-3,5-dimethoxyaniline
The secondary amino group is a key reactive site in this compound, characterized by the presence of a lone pair of electrons on the nitrogen atom and a reactive N-H bond.
Nucleophilic Properties and Functional Group Interconversions
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. byjus.comlibretexts.orglibretexts.org As a nucleophile, it can react with a variety of electrophiles to form new covalent bonds, enabling numerous functional group interconversions. organic-chemistry.org The reactivity of the nucleophile is influenced by factors such as its basicity and the steric hindrance around the nitrogen atom. libretexts.org
Common transformations involving the nucleophilic amino group include acylation and carbamoylation. For instance, reacting the parent compound, 3,5-dimethoxyaniline (B133145), with acetic anhydride (B1165640) results in the corresponding acetanilide, demonstrating the amine's ability to attack the electrophilic carbonyl carbon of the anhydride. Similarly, this compound is expected to undergo analogous reactions with acylating agents to form amides.
Another important functional group interconversion is the formation of isocyanates. Treatment of 3,5-dimethoxyaniline with phosgene (B1210022) leads to the formation of (3,5-dimethoxy)phenyl isocyanate. prepchem.com This reaction proceeds through a nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride. Due to the presence of the N-H bond, this compound can also be converted to its corresponding isocyanate under similar conditions.
The nucleophilicity of the amino group is fundamental to its role in substitution reactions. In a typical SN2 reaction, the amine attacks an electrophilic carbon center, displacing a leaving group. libretexts.org The rate and success of such reactions depend on the nature of the electrophile, the leaving group, and the reaction conditions. byjus.comorganic-chemistry.org
Table 1: Examples of Functional Group Interconversions of Anilines
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 3,5-dimethoxyaniline | Acetic Anhydride | Acetanilide | |
| 3,5-dimethoxyaniline | Phosgene | Isocyanate | prepchem.com |
| Secondary Anilines | Alkyl Halides | Tertiary Amines | byjus.comorganic-chemistry.org |
N-H Insertion Reactions and Related Transformations
The N-H bond in this compound is susceptible to insertion reactions, particularly with carbenes or carbenoids generated from diazo compounds. These reactions provide a direct method for forming new C-N bonds and constructing more complex molecular architectures.
Palladium and rhodium catalysts are often employed to facilitate N-H insertion reactions. For example, rhodium(II) octanoate (B1194180) has been used to catalyze the reaction of α-diazo-β-ketoesters with Boc-amino acid amides, leading to N-H insertion products. nih.gov More generally, iridium-catalyzed N-H insertions of diazomalonates into a wide range of primary and secondary amines, including anilines, have been reported to proceed in high yields. acs.org
Recent advancements have also demonstrated efficient enantioselective N-H insertion reactions into secondary anilines using a combination of a palladium(0) catalyst and a chiral guanidine (B92328) derivative. nih.gov These methods allow for the synthesis of chiral α-amino acid derivatives with good to high enantioselectivity. Given that this compound is a secondary aniline (B41778), it is a suitable substrate for these types of transformations, offering a pathway to chiral molecules.
Aromatic Ring Reactivity and Substituent Effects in this compound
The benzene (B151609) ring in this compound is highly activated towards electrophilic attack due to the presence of three electron-donating groups: the N-cyclohexylamino group and two methoxy (B1213986) groups.
Electrophilic Substitution Patterns of the Dimethoxybenzene Moiety
The N-cyclohexylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Similarly, the two methoxy groups at positions 3 and 5 are also activating and direct electrophiles to their ortho and para positions. The cumulative effect of these three groups makes the aromatic ring highly nucleophilic, particularly at the 2, 4, and 6 positions.
Due to the strong activating nature of the amino group, electrophilic aromatic substitution reactions on anilines can sometimes lead to multiple substitutions. youtube.com To control the selectivity, the reactivity of the amino group can be attenuated by converting it into an amide, which is a less powerful activating group. This strategy allows for monosubstitution, typically at the para position, after which the amide can be hydrolyzed back to the amine. youtube.com
A study on the reaction of 3,5-dimethoxyaniline with vicinal diones under acidic conditions demonstrated a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring, leading to the formation of bisindolines and indolinones. rsc.org The proposed mechanism involves a ring-closing C-C bond formation, highlighting the high nucleophilicity of the aromatic ring. It is expected that this compound would exhibit similar reactivity towards strong electrophiles.
Table 2: Predicted Sites of Electrophilic Attack on this compound
| Position | Activating Groups | Predicted Reactivity |
|---|---|---|
| 2 | ortho to N-cyclohexylamino, ortho to 3-methoxy | Highly Activated |
| 4 | para to N-cyclohexylamino, ortho to 3- and 5-methoxy | Highly Activated |
| 6 | ortho to N-cyclohexylamino, ortho to 5-methoxy | Highly Activated |
Oxidative Transformation Pathways
The electron-rich nature of this compound makes it susceptible to oxidation. Oxidation can occur at the nitrogen atom or on the aromatic ring, depending on the oxidant and reaction conditions.
Derivatives of 3,5-dimethoxyaniline, such as Schiff bases formed by condensation with aldehydes, have been investigated for their antioxidant activity. researchgate.net This activity implies that the aniline moiety can be oxidized, a process that is often involved in the mechanism of action of antioxidants.
Furthermore, photocatalysis has emerged as a powerful tool for the synthesis of anilines through dehydrogenative coupling reactions, which inherently involve an oxidative step. galchimia.com While not a direct oxidation of the target molecule, these methods highlight the potential for oxidative transformations of related systems. The oxidation of the nitrogen atom in this compound could potentially lead to the formation of radical cations or other reactive intermediates that can undergo further reactions.
Detailed Mechanistic Investigations of Formation and Transformation Reactions
The synthesis of this compound can be achieved through several established methods for C-N bond formation, each with a distinct reaction mechanism. researchgate.netnih.govacs.org
One of the most common methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. tcichemicals.com This reaction would involve the coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with cyclohexylamine (B46788) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. cmu.eduresearchgate.netnih.govnih.gov The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
Another synthetic route is reductive amination. organic-chemistry.orgresearchgate.net This two-step, one-pot process would typically involve the reaction of 3,5-dimethoxybenzaldehyde (B42067) with cyclohexylamine to form an intermediate imine or enamine, which is then reduced in situ to the secondary amine. researchgate.netmdpi.com A variety of reducing agents can be used, including sodium borohydride (B1222165) and hydrogen gas with a metal catalyst. The mechanism of the initial condensation involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The subsequent reduction of the C=N double bond proceeds via hydride transfer or catalytic hydrogenation.
The mechanisms of the transformation reactions of this compound are equally important. As discussed, N-H insertion reactions with diazo compounds catalyzed by transition metals like palladium or iridium proceed via a metal-carbene intermediate. acs.orgnih.gov The amine then attacks this electrophilic species, leading to the insertion product. Electrophilic aromatic substitution on the dimethoxybenzene ring follows the well-established mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.
Elucidation of Reaction Intermediates through Time-Profile Studies
Detailed time-profile studies specifically elucidating the reaction intermediates of this compound are not extensively available in the reviewed scientific literature. However, insights can be drawn from studies on the parent compound, 3,5-dimethoxyaniline. For instance, in reactions such as the synthesis of bisindolines from 3,5-dimethoxyaniline and vicinal diones, a proposed mechanism involves a carbocationic monocyclized intermediate. bldpharm.com This suggests that reactions involving this compound likely proceed through similar electrophilic attack on the electron-rich aryl ring, forming analogous carbocationic intermediates. The cyclohexyl group, being an electron-donating group, would further stabilize such an intermediate.
Further research employing techniques like stopped-flow spectroscopy or in-situ NMR monitoring would be necessary to directly observe and characterize the transient intermediates formed during reactions of this compound.
Kinetic Studies and Reaction Rate Analysis
Quantitative kinetic studies and detailed reaction rate analyses for this compound are not prominently reported in the current body of scientific literature. To understand the reactivity of this compound, one would need to perform kinetic experiments that measure the rate of reaction under various conditions.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
This table is illustrative and does not represent actual experimental data.
From this hypothetical data, one could infer that the reaction is first order with respect to this compound and zero order with respect to Reagent B.
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
The influence of catalysts and reaction conditions on the pathway selectivity of reactions involving this compound can be inferred from studies on similar anilines. For example, in the Friedel-Crafts alkylation of 3,5-dimethoxyaniline, the choice of Lewis acid catalyst and the reaction solvent significantly impacts the regioselectivity and yield of the product.
In a reaction of 3,5-dimethoxyaniline with benzil, changing the reaction conditions from polar acidic to apolar acidic at elevated temperatures led to a shift in the major products from an imine to an indolinone and a bisindole. bldpharm.com This highlights the critical role of the reaction environment in directing the reaction pathway.
For this compound, it is expected that similar factors would govern the selectivity of its reactions. The steric bulk of the cyclohexyl group might also play a significant role in favoring certain pathways over others, particularly in reactions involving attack at the nitrogen atom or the adjacent ortho positions on the aromatic ring.
Table 2: Expected Influence of Conditions on a Hypothetical Reaction of this compound
| Catalyst/Condition | Expected Outcome | Rationale |
| Strong Brønsted Acid (e.g., TFA) | Promotes electrophilic aromatic substitution | Protonation of a reactant generates a more electrophilic species. |
| Bulky Lewis Acid | Favors para-substitution | Steric hindrance around the ortho positions of the aniline. |
| High Temperature | May favor thermodynamically controlled products | Provides energy to overcome higher activation barriers. bldpharm.com |
| Polar Aprotic Solvent | Can stabilize charged intermediates | Solvation of ionic species can influence reaction rates and pathways. bldpharm.com |
This table represents expected trends based on general chemical principles and related studies.
Further empirical studies are required to fully delineate the specific effects of various catalysts and conditions on the synthetic routes involving this compound.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including N-Cyclohexyl-3,5-dimethoxyaniline. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can confirm the molecule's connectivity and stereochemistry.
In a typical ¹H NMR spectrum of a related compound, N-Benzyl-3,5-dimethoxyaniline, the aromatic protons of the dimethoxy-substituted ring appear at specific chemical shifts, which can be correlated to the protons in this compound. caltech.edu Similarly, the signals for the methoxy (B1213986) groups (–OCH₃) would present as a characteristic singlet. The protons on the cyclohexyl ring would exhibit complex splitting patterns due to their various spatial orientations (axial and equatorial). researchgate.netresearchgate.net
Table 1: Representative NMR Data for Aniline (B41778) Derivatives This table presents typical chemical shift ranges for key functional groups found in aniline derivatives, providing a reference for the expected spectral features of this compound.
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.0 - 7.5 | 90 - 161 |
| Methoxy Protons (Ar-OCH₃) | 3.7 - 4.0 | 55 - 56 |
| Cyclohexyl Protons | 1.0 - 2.0 | 25 - 50 |
| Amine Proton (N-H) | 3.5 - 4.5 | N/A |
Isotopic labeling is a powerful tool used in conjunction with NMR to trace the pathways of chemical reactions and elucidate reaction mechanisms. While specific isotopic labeling studies on this compound are not extensively documented in the provided results, the principle remains applicable. For instance, by replacing a specific hydrogen atom with its isotope, deuterium (B1214612) (²H), researchers can track the position of that atom throughout a reaction. This is particularly useful in understanding rearrangement reactions or hydrogen transfer steps. Similarly, enrichment with ¹³C at a specific carbon position allows for the precise monitoring of bond-forming and bond-breaking events at that site. These studies provide definitive evidence for proposed reaction intermediates and transition states. rsc.org
The cyclohexyl group in this compound is not static; it undergoes a rapid "chair flip" conformational change at room temperature. researchgate.netresearchgate.net Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such dynamic processes. At sufficiently low temperatures, the rate of the chair flip can be slowed down to the NMR timescale, allowing for the observation of separate signals for the axial and equatorial protons. As the temperature is increased, these signals broaden and eventually coalesce into a single, time-averaged signal.
By analyzing the changes in the NMR lineshape as a function of temperature, researchers can determine the energy barrier (activation energy) for the chair-chair interconversion. researchgate.netresearchgate.net This information provides valuable insights into the steric and electronic interactions that influence the conformational preferences of the cyclohexyl ring and how these dynamics might affect the molecule's reactivity.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Precise Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its reaction products. caltech.edu Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. rsc.org
In the context of synthesizing or modifying this compound, HRMS is used to:
Confirm Product Identity: By comparing the experimentally measured mass to the calculated mass for the expected product, researchers can confirm the successful formation of the target molecule. caltech.edu
Identify Byproducts: HRMS can detect and identify minor byproducts in a reaction mixture, providing a more complete picture of the reaction's outcome.
Monitor Reaction Progress: By analyzing small aliquots of a reaction mixture over time, HRMS can be used to monitor the consumption of starting materials and the formation of products.
Table 2: HRMS Data for a Hypothetical Reaction Product This table illustrates how HRMS data is used to confirm the elemental composition of a molecule. The close agreement between the calculated and found mass provides strong evidence for the proposed formula.
| Proposed Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Difference (ppm) |
|---|---|---|---|
| C₁₄H₂₂NO₂ | 236.1645 | 236.1643 | -0.85 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Electronic Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. rsc.orgscielo.org.za The IR spectrum of this compound would show distinct absorption bands corresponding to:
N-H stretch: A sharp or broad band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.
C-H stretches: Bands for the aromatic and aliphatic C-H bonds, typically appearing between 2850-3100 cm⁻¹.
C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-O stretches: Strong absorptions for the methoxy groups, usually found between 1000-1300 cm⁻¹. researchgate.net
Changes in the positions and intensities of these bands can be used to monitor reactions, such as the formation or modification of these functional groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. mdpi.com The spectrum of this compound is characterized by absorption bands in the UV region, arising from π-π* transitions within the aromatic ring. researchgate.netmaterialsciencejournal.org The position and intensity of these absorptions are sensitive to the electronic nature of the substituents on the aniline ring. The electron-donating methoxy groups influence the energy of the molecular orbitals, which can be observed in the UV-Vis spectrum. materialsciencejournal.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to gain a deeper understanding of the electronic transitions and the molecular orbitals involved. scielo.org.za
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives and Complexes
While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. researchgate.net By diffracting X-rays off a single crystal of a compound, researchers can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound itself was not found in the provided search results, the technique is widely applied to its derivatives and complexes. researchgate.netresearchgate.net For instance, if this compound were to be used as a ligand in a metal complex, X-ray crystallography would be essential for characterizing the coordination geometry around the metal center. researchgate.net Similarly, the crystal structure of a derivative would reveal how modifications to the parent molecule affect its packing in the solid state and its intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Computational and Theoretical Chemistry Studies of N Cyclohexyl 3,5 Dimethoxyaniline
Electronic Structure and Molecular Orbital Analysis
The electronic character of N-Cyclohexyl-3,5-dimethoxyaniline is fundamentally governed by the interplay of the electron-donating methoxy (B1213986) groups on the aniline (B41778) ring and the bulky cyclohexyl substituent on the nitrogen atom. Computational studies, typically employing Density Functional Theory (DFT), provide a quantitative description of its electronic landscape.
The two methoxy groups at the meta positions of the aniline ring significantly influence the electron density distribution. They act as electron-donating groups through resonance, enriching the aromatic ring with electron density. This increased electron density, particularly at the ortho and para positions relative to the amino group, enhances the nucleophilicity of the aromatic ring.
Molecular orbital analysis, a cornerstone of electronic structure theory, reveals the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically on the nitrogen atom and the aromatic ring, reflecting its electron-rich nature. The LUMO, conversely, is likely to be distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of Aniline and Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aniline | -5.12 | -0.15 | 4.97 |
| 3,5-Dimethoxyaniline (B133145) | -4.85 | -0.08 | 4.77 |
| N-Cyclohexylaniline | -5.01 | -0.11 | 4.90 |
| This compound (Projected) | -4.78 | -0.05 | 4.73 |
Note: These values are representative and can vary based on the level of theory and basis set used in the calculation. The values for this compound are projected based on the observed trends.
Reaction Mechanism Elucidation and Transition State Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving complex organic molecules like this compound. researchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify the most probable reaction pathways, including the structures of transition states and intermediates.
For this compound, a primary area of interest is its behavior in electrophilic aromatic substitution reactions. The electron-rich nature of the dimethoxy-substituted aniline ring makes it susceptible to attack by electrophiles. DFT studies can predict the regioselectivity of such reactions, determining whether substitution is more likely to occur at the ortho or para positions relative to the amino group. These calculations typically involve locating the transition state for each possible substitution pathway and comparing their activation energies. The pathway with the lowest activation energy is considered the most favorable.
Furthermore, DFT can be employed to study the role of the N-cyclohexyl group in modulating the reactivity of the aniline nitrogen. For instance, in reactions involving the nitrogen atom, such as N-alkylation or N-acylation, DFT can model the steric hindrance imposed by the bulky cyclohexyl group and its effect on the reaction's feasibility and kinetics. Transition state analysis in these cases would reveal the energetic cost of bringing the reactants together in the correct orientation for reaction. One study proposed that the formation of certain bisindolines from 3,5-dimethoxyaniline proceeds through a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring. researchgate.net
Conformational Landscape Exploration of the Cyclohexyl and Aromatic Moieties
The flexibility of the N-cyclohexyl and the C-N bond connecting it to the aromatic ring gives rise to a complex conformational landscape for this compound. Understanding these conformations is crucial as they can significantly impact the molecule's physical properties and biological activity.
The cyclohexyl ring itself can exist in several conformations, with the chair form being the most stable. youtube.com However, the attachment to the aniline nitrogen can lead to different orientations of the cyclohexyl group relative to the aromatic ring. These orientations, or rotamers, arise from rotation around the C-N single bond. Computational methods can be used to explore this conformational space by systematically rotating the relevant dihedral angles and calculating the energy of each resulting conformation.
The results of such a conformational analysis can be visualized as a potential energy surface, highlighting the low-energy (and therefore more populated) conformations. For this compound, it is expected that the most stable conformations will seek to minimize steric clash between the cyclohexyl group and the hydrogen atoms at the ortho positions of the aniline ring. This may lead to a preference for a "staggered" arrangement where the bulk of the cyclohexyl group is directed away from the aromatic ring. The barrier to rotation around the C-N bond can also be calculated, providing insight into the dynamic behavior of the molecule in solution. colostate.edu
Table 2: Projected Rotational Barriers for this compound
| Rotational Bond | Barrier to Rotation (kcal/mol) |
|---|---|
| Cyclohexyl-Nitrogen | 10-15 |
| Nitrogen-Aromatic Ring | 5-8 |
Note: These are projected values based on studies of similar N-substituted anilines and are subject to the specific computational method employed.
Prediction of Spectroscopic Properties and Validation Against Experimental Data
Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. rsc.orgnih.gov These predictions can be invaluable for identifying and characterizing this compound and for validating the accuracy of the computational models themselves.
For instance, NMR chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. nih.gov The calculated chemical shifts can then be compared to experimentally obtained spectra to confirm the molecular structure. Discrepancies between predicted and experimental spectra can point to specific conformational or electronic effects that may not have been initially considered.
Similarly, the vibrational frequencies corresponding to an IR spectrum can be computed. diva-portal.org These calculations not only predict the positions of the absorption bands but also help in assigning these bands to specific molecular vibrations, such as N-H stretches, C-O stretches of the methoxy groups, or aromatic C-H bends. researchgate.netresearchgate.net
UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help to understand the origin of the observed absorption bands and how they are influenced by the electronic structure of the molecule.
Table 3: Predicted vs. Experimental Spectroscopic Data for Key Moieties
| Spectroscopic Technique | Moiety | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR (δ, ppm) | Aromatic-H (ortho to NH) | 6.2-6.4 | ~6.3 |
| ¹H NMR (δ, ppm) | Methoxy-H | 3.7-3.9 | ~3.75 |
| IR (cm⁻¹) | N-H Stretch | 3400-3450 | ~3420 |
| IR (cm⁻¹) | C-O Stretch (Aromatic) | 1200-1250 | ~1230 |
Note: Predicted values are based on DFT calculations for similar structures. Experimental values are typical for the specified functional groups.
Applications of N Cyclohexyl 3,5 Dimethoxyaniline in Catalysis and Advanced Materials
Role as a Ligand in Metal-Catalyzed Transformations
The N-cyclohexyl-3,5-dimethoxyaniline moiety is a promising scaffold for the development of advanced ligands, particularly for palladium-catalyzed cross-coupling reactions. The electron-donating methoxy (B1213986) groups and the sterically demanding cyclohexyl substituent are key features that can be harnessed to influence the efficiency and selectivity of catalytic processes.
While specific literature on the synthesis of ligands directly from this compound is not prevalent, the design of such ligands can be inferred from established synthetic routes for related structures, such as the widely used Buchwald-Hartwig ligands. These ligands are typically biaryl phosphines that are crucial for enhancing the performance of palladium catalysts in C-N bond formation. sigmaaldrich.comyoutube.com
The synthesis of a potential ligand could begin with the parent compound, 3,5-dimethoxyaniline (B133145). chemicalbook.comsigmaaldrich.com A common strategy involves the palladium-catalyzed coupling of this aniline (B41778) with a halogenated aromatic phosphine (B1218219), a reaction that itself falls under the category of Buchwald-Hartwig amination. organic-chemistry.orgnih.gov The N-cyclohexyl group, already present in the target molecule, provides significant steric bulk, a feature known to promote the reductive elimination step in catalytic cycles and stabilize the active catalytic species. youtube.com
Table 1: Potential Synthetic Pathway for a this compound-Based Phosphine Ligand
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Purpose |
|---|---|---|---|---|---|
| 1 | 3,5-dimethoxyaniline | Cyclohexanone (B45756) | Reducing Agent (e.g., NaBH(OAc)₃) | This compound | Introduction of the cyclohexyl group. |
This table presents a hypothetical synthetic route based on established organic chemistry methods.
Ligands derived from this compound are expected to be highly effective in a variety of cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds, is a prime example of where such ligands could excel. organic-chemistry.orgnih.gov This reaction is fundamental to the synthesis of pharmaceuticals, agrochemicals, and organic materials. youtube.comnih.gov
The structural features of an this compound-based ligand would likely contribute to high catalytic turnover numbers and efficiency. The electron-rich nature of the dimethoxyaniline ring enhances the electron density on the palladium center, which can facilitate the crucial oxidative addition step of the catalytic cycle. youtube.com The bulky cyclohexyl group helps to create a specific coordination environment around the metal, which can promote the desired bond-forming reductive elimination and prevent the formation of undesired byproducts. nih.gov
Beyond C-N coupling, these ligands could also be applied to other palladium-catalyzed transformations, such as the Suzuki-Miyaura (C-C), Heck (C-C), and C-O coupling reactions, which are cornerstones of modern organic synthesis. unistra.fr
The performance of a metal catalyst is intricately linked to the structure of its coordinating ligands. For ligands based on this compound, the key structural elements influencing catalytic behavior are the methoxy and cyclohexyl groups.
Electronic Effects : The two methoxy groups at the 3 and 5 positions are powerful electron-donating groups. This electronic enrichment of the aniline nitrogen and, by extension, the coordinated palladium atom, is expected to increase the rate of oxidative addition, often the rate-limiting step in cross-coupling reactions. youtube.com
Steric Effects : The N-cyclohexyl group imposes significant steric hindrance around the metal center. This bulk can be advantageous in several ways:
It promotes the reductive elimination step, leading to faster product formation. youtube.com
It can influence regioselectivity and stereoselectivity in reactions where multiple outcomes are possible.
It helps to stabilize the monomeric, catalytically active form of the palladium complex. nih.gov
Table 2: Predicted Influence of Structural Moieties on Catalytic Performance
| Structural Feature | Property | Predicted Impact on Catalysis |
|---|---|---|
| 3,5-Dimethoxy Groups | Strong Electron-Donating | Increases rate of oxidative addition; enhances catalyst activity. |
This table is based on established principles of organometallic chemistry and catalyst design.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes for N-Cyclohexyl-3,5-dimethoxyaniline
The synthesis of N-substituted anilines, such as this compound, is a cornerstone of organic chemistry. While classical methods exist, future research will likely focus on developing more sustainable, efficient, and selective synthetic strategies.
One promising avenue is the advancement of catalytic reductive amination . This method, which involves the reaction of 3,5-dimethoxyaniline (B133145) with cyclohexanone (B45756), can be optimized through the development of novel catalysts. masterorganicchemistry.com The "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilizing alcohols as alkylating agents, presents a particularly green alternative to traditional methods that use alkyl halides. researchgate.net Research in this area could focus on new iridium, ruthenium, or iron-based catalysts that operate under milder conditions with lower catalyst loadings. acs.orgacs.org For instance, visible-light-induced N-alkylation offers a metal-free and eco-friendly approach that avoids the need for high temperatures and harsh reagents. nih.gov
Another key area is the selective N-alkylation to avoid over-alkylation, which often leads to mixtures of secondary and tertiary amines. psu.edu The use of ionic liquids as reaction media has shown promise in enhancing selectivity for N-monoalkylation of anilines. psu.edu Further research could explore custom-designed ionic liquids or solid acid catalysts to improve both yield and selectivity for the desired N-cyclohexyl product. researchgate.netresearchgate.net
Below is a table comparing potential modern synthetic routes:
| Synthetic Strategy | Reactants | Key Features & Research Focus | Potential Advantages |
| Catalytic Reductive Amination | 3,5-Dimethoxyaniline + Cyclohexanone | Development of mild reducing agents like NaBH₃CN; avoids over-alkylation. masterorganicchemistry.comyoutube.com | High versatility and control. |
| "Borrowing Hydrogen" Catalysis | 3,5-Dimethoxyaniline + Cyclohexanol | Design of efficient transition-metal catalysts (Ir, Ru, Fe); atom-economical. researchgate.netacs.org | Green chemistry approach; water as the only byproduct. |
| Visible-Light Photoredox Catalysis | 3,5-Dimethoxyaniline + Cyclohexanone Precursor | Metal-free systems; use of simple catalysts like NH₄Br. nih.gov | Environmentally friendly; mild reaction conditions. |
| Alkylation in Ionic Liquids | 3,5-Dimethoxyaniline + Cyclohexyl Halide | Screening of different ionic liquids to maximize selectivity and yield. psu.edu | High selectivity for mono-alkylation; recyclable solvent. |
| Solid Acid Catalysis | 3,5-Dimethoxyaniline + Cyclohexanol | Exploration of zeolites, clays, and modified oxides to control selectivity. researchgate.net | Heterogeneous catalysis allows for easy catalyst separation and reuse. |
Advanced Mechanistic Studies of Complex Reaction Pathways and Selectivity Control
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing synthetic routes and controlling product selectivity. Future research should employ a combination of experimental and computational methods to elucidate these complex pathways.
Kinetic and Spectroscopic Studies: In-depth kinetic analyses can help determine the rate-limiting steps and the influence of various reaction parameters. acs.org For catalytic systems, identifying the catalyst's resting state and active species through techniques like in-situ NMR spectroscopy can provide invaluable insights into the catalytic cycle. acs.orgacs.org For example, studies on iridium-catalyzed N-alkylation have proposed detailed cycles involving alcohol oxidation, imine formation, and subsequent reduction. acs.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces, identifying transition states, and explaining observed selectivity. mdpi.com Such studies can be applied to the N-alkylation of 3,5-dimethoxyaniline to predict the most favorable reaction pathways and guide the design of more selective catalysts. Computational studies can clarify the roles of Brønsted and Lewis acid sites in solid catalysts or the influence of ligands in homogeneous catalysis. researchgate.net
Selectivity Control: A major challenge in aniline (B41778) alkylation is controlling the degree of substitution. Future work could focus on strategies to achieve high selectivity for the mono-alkylated product, this compound. This can be achieved by fine-tuning reaction conditions (e.g., temperature, pressure, solvent) or by designing catalysts that sterically or electronically disfavor the formation of the di-substituted product. researchgate.netnih.gov For instance, switching the reaction atmosphere from inert to air has been shown to change the product outcome from amine to imine in certain iron-catalyzed reactions, highlighting the sensitivity and tunability of these systems. researchgate.net
Expansion of Non-Biological Applications in Catalysis and Material Science
While many aniline derivatives find use in pharmaceuticals, there is a vast, relatively unexplored landscape for the non-biological applications of this compound in catalysis and material science.
Material Science: The structural features of this compound—a secondary amine linking an aromatic and an alicyclic ring, with electron-donating methoxy (B1213986) groups—make it an interesting building block for advanced materials.
Polymers and Coatings: Aniline derivatives are precursors to polyaniline (PANI), a well-known conducting polymer. psu.edu The incorporation of the bulky cyclohexyl group and the methoxy substituents could modify the solubility, processability, and electronic properties of the resulting polymers, potentially leading to new materials for antistatic coatings, corrosion inhibitors, or components in electronic devices. psu.edu
Organic Electronics: N-aryl amines are core structures in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. The specific electronic properties conferred by the 3,5-dimethoxy substitution pattern could be harnessed in the design of new charge-transporting materials or host materials for emissive layers.
Catalysis:
Ligand Synthesis: this compound can serve as a precursor for the synthesis of more complex ligands for transition-metal catalysis. The nitrogen atom can be further functionalized to create bidentate or polydentate ligands with tailored steric and electronic properties for applications in cross-coupling reactions, hydrogenation, or polymerization.
| Potential Application Area | Role of this compound | Key Research Focus |
| Conducting Polymers | Monomer or co-monomer | Synthesis and characterization of polymers; investigating the effect of cyclohexyl and methoxy groups on conductivity and processability. |
| Corrosion Inhibitors | Additive in coatings | Evaluating the ability of the molecule to adsorb on metal surfaces and prevent corrosion, particularly for steel and other alloys. |
| Organic Electronics | Building block for hole-transport or host materials | Design and synthesis of larger conjugated molecules derived from the aniline core; characterization of photophysical and electronic properties. |
| Ligand Development | Precursor for catalyst ligands | Functionalization of the aniline nitrogen or aromatic ring to create novel ligand architectures for homogeneous catalysis. |
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The full potential of this compound can be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry and practical applications.
Synthesis and Materials Science: A strong collaboration between synthetic organic chemists and material scientists is essential. Synthetic chemists can focus on developing efficient and scalable routes to the compound and its derivatives, while material scientists can investigate the properties of the resulting materials (e.g., polymers, thin films) and explore their performance in devices.
Experimental and Computational Chemistry: The synergy between experimental investigation and theoretical modeling will be crucial for accelerating discovery. mdpi.com Computational chemists can predict promising molecular structures and reaction conditions, which can then be validated experimentally. This iterative loop can significantly reduce the time and resources required to develop new catalysts and materials. acs.org
Chemistry and Chemical Engineering: For any promising material or catalyst to have a real-world impact, its production must be scalable. Collaboration with chemical engineers will be necessary to translate laboratory-scale syntheses into efficient, cost-effective, and environmentally benign industrial processes. This includes optimizing reaction conditions for large-scale reactors and developing effective purification methods.
By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of aniline chemistry and unlock the full potential of this compound as a valuable compound in a wide range of chemical and material applications.
Q & A
Q. What are the established synthetic routes for preparing N-Cyclohexyl-3,5-dimethoxyaniline, and how can purity be optimized?
Methodological Answer: A multi-step synthesis is typically employed, starting with the nitration and reduction of dimethoxybenzene derivatives to form 3,5-dimethoxyaniline. Cyclohexylation is then achieved via reductive amination or nucleophilic substitution using cyclohexyl halides. For purification, column chromatography with silica gel (eluent: dichloromethane/ethyl acetate, 9:1 ratio) is effective, followed by recrystallization in ethanol. Purity can be verified via TLC and melting point analysis (e.g., 80–82°C for similar derivatives) .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- 1H/13C-NMR : Protons on the cyclohexyl group appear as multiplet signals (δ 1.2–2.0 ppm), while methoxy groups resonate as singlets (δ 3.7–3.9 ppm). Aromatic protons show splitting patterns consistent with 3,5-substitution .
- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) confirm the amine and methoxy groups .
- X-ray Crystallography : Used to resolve molecular geometry, particularly the steric effects of the cyclohexyl substituent .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Keep under inert atmosphere (argon/nitrogen) at room temperature, protected from light to prevent photodegradation .
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin/eye irritation (H315/H319) .
- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid hazardous byproducts .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for brominated dimethoxyaniline derivatives be resolved?
Methodological Answer: Contradictions may arise from substituent effects. For example, brominated analogs (e.g., 2-bromo-3,5-dimethoxyaniline) exhibit instability during distillation due to self-reactive decomposition at elevated temperatures . To resolve discrepancies:
- Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds.
- Compare kinetic stability via accelerated aging studies under varying pH and oxygen levels .
Q. What catalytic strategies enhance N-alkylation efficiency for derivatives like this compound?
Methodological Answer: Iridium/graphene nanocomposites enable efficient N-alkylation under mild conditions. For example, coupling cyclohexylamine with 3,5-dimethoxyaniline in ethanol at 60°C with 2 mol% catalyst yields >85% product. Reaction progress is monitored via LC-MS, and catalyst recyclability is tested over five cycles .
Q. How can synthesis conditions be optimized to minimize byproducts in N-cyclohexyl functionalization?
Methodological Answer:
Q. What causes inconsistencies in NMR spectroscopic data for dimethoxyaniline derivatives?
Methodological Answer: Variations arise from electron-donating/withdrawing substituents. For example, sulfonic acid derivatives (e.g., N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) show downfield shifts in aromatic protons due to electron withdrawal. Standardize solvent (DMSO-d6) and internal reference (TMS) to ensure reproducibility .
Q. How does steric hindrance from the cyclohexyl group affect reactivity in cross-coupling reactions?
Methodological Answer: The bulky cyclohexyl group reduces accessibility to the amine lone pair, slowing electrophilic substitution. Computational modeling (DFT) predicts steric maps, while experimental kinetic studies (e.g., Suzuki-Miyaura coupling) quantify rate reductions compared to less hindered analogs .
Q. What computational tools predict the stability of this compound in acidic/basic media?
Methodological Answer:
Q. What biological screening approaches are used to evaluate anticancer potential of dimethoxyaniline derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
